

Unveiling the Impact of PIN1 Inhibition on Cancer Cells: A Comparative Guide

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Compound of Interest

Compound Name: *PIN1 ligand-1*

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The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator of cell proliferation and apoptosis, making it a compelling target for cancer therapy.[1][2] Overexpressed in numerous cancers, PIN1 modulates the function of a multitude of proteins involved in oncogenic signaling pathways.[2][3] This guide provides a comparative analysis of various PIN1 inhibitors, their effects on cell proliferation and apoptosis, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms.

Performance Comparison of PIN1 Inhibitors

The efficacy of PIN1 inhibitors varies across different compounds and cancer cell lines. The following tables summarize the available quantitative data on their impact on cell proliferation (IC50 values) and apoptosis.

Cell Proliferation Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Inhibitor | Cell Line | Cancer Type | IC50 (μM) |
|--------------------------------|----------------------------|------------------------|---------------------------------|
| KPT-6566 | Caco-2 | Colorectal Cancer | 7.45[4][5] |
| HCT116 | Colorectal Cancer | 9.46[4][5] | |
| HT29 | Colorectal Cancer | 13.8[4][5] | |
| SW480 | Colorectal Cancer | 11.1[4][5] | |
| DLD-1 | Colorectal Cancer | 10.7[4][5] | |
| P19 | Testicular Germ Cell Tumor | 7.24[4][6] | |
| NCCIT | Testicular Germ Cell Tumor | 4.65[4] | |
| Juglone | Caco-2 | Colorectal Cancer | 1.85[5] |
| DLD-1 | Colorectal Cancer | 1.79[5] | |
| HCT116 | Colorectal Cancer | 2.77[5] | |
| HT29 | Colorectal Cancer | 2.63[5] | |
| SW480 | Colorectal Cancer | 2.51[5] | |
| L929 | Fibroblast | 290 (24h), 60 (48h)[7] | |
| OVCAR-3 | Ovarian Cancer | 30[8] | |
| HWH8-33 | Multiple | Various Cancers | 0.15 - 32.32 (μg/mL) [9][10] |
| HWH8-36 | Multiple | Various Cancers | 0.15 - 32.32 (μg/mL) [9][10] |
| VS1 | - | - | 6.4[11] |
| VS2 | - | - | 29.3[11] |
| All-trans retinoic acid (ATRA) | - | - | 33.2[11] |

Note: The potency of inhibitors can vary based on the cell line and experimental conditions. The data presented is a compilation from multiple sources and should be interpreted with this in mind.

Induction of Apoptosis

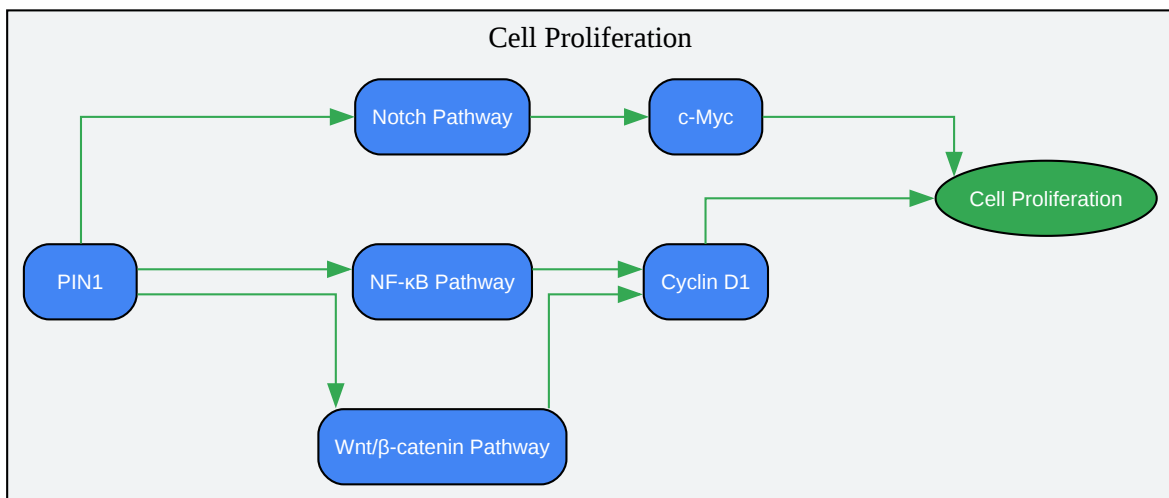
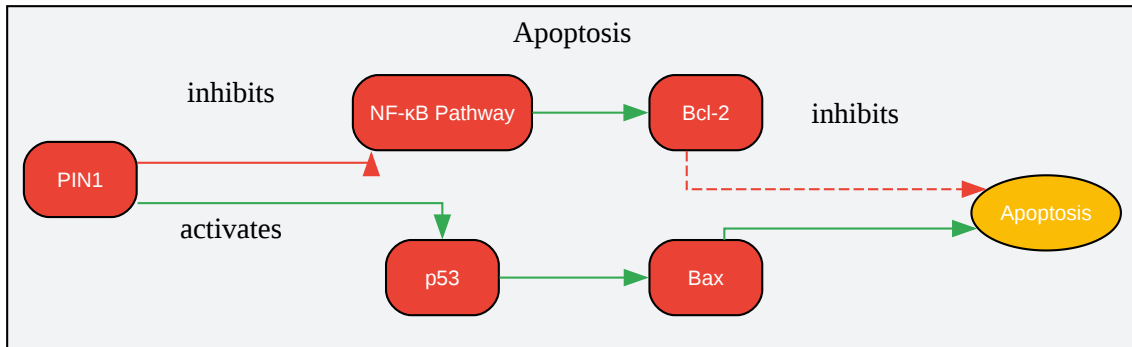
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.

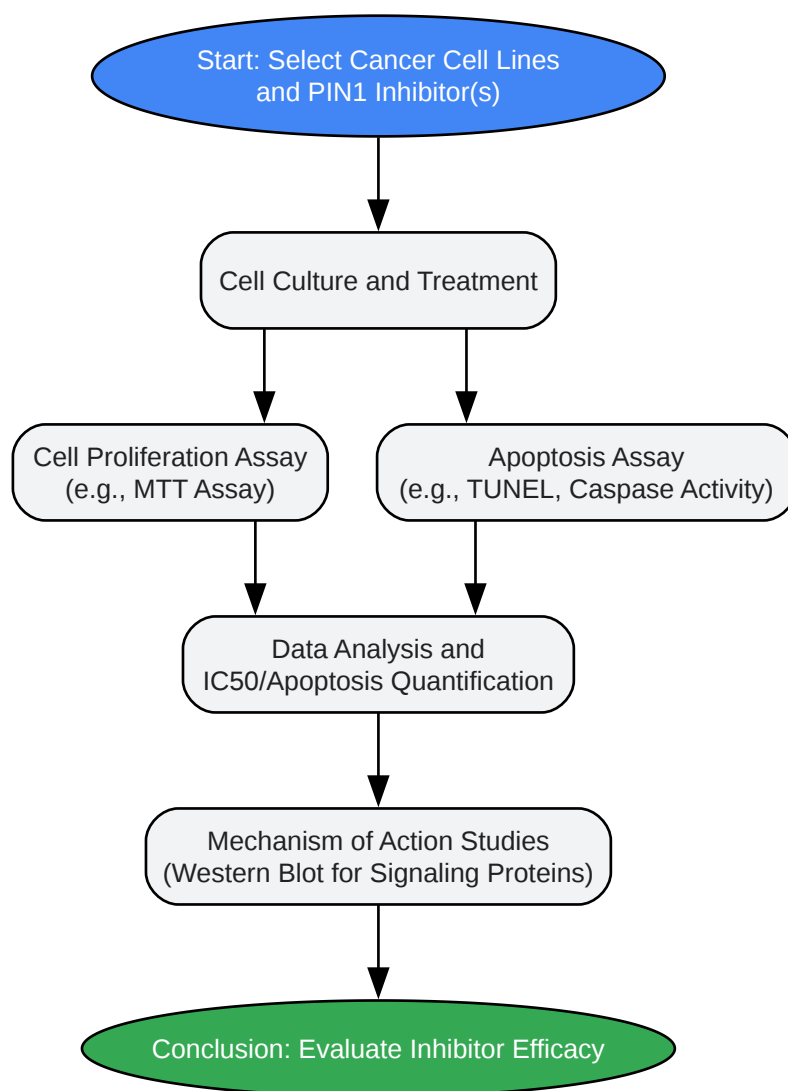
| Inhibitor | Cell Line | Cancer Type | Assay | Apoptosis Induction (% of apoptotic cells) |
|--------------------------------|---------------------|----------------|---|--|
| Juglone | OVCA-3 | Ovarian Cancer | Not Specified | 45.24% at 60 μ M (from 2.15% in control)[8] |
| LLC | Non-small cell lung | Annexin V-PI | 29.90% at 8 μ M (from 5.34% in control)[12] | |
| A549 | Non-small cell lung | Annexin V-PI | 21.36% at 8 μ M (from 4.49% in control)[12] | |
| Sf9 | Insect cells | Flow Cytometry | 33.12% (from 5.05% in control) [13] | |
| All-trans retinoic acid (ATRA) | Glioma cells | Brain Cancer | Not Specified | Significantly increased in a dose-dependent manner[14] |

Note: Direct comparison of apoptosis induction is challenging due to variations in assays, concentrations, and cell lines used in different studies.

Key Signaling Pathways Regulated by PIN1

PIN1 exerts its influence on cell fate by modulating several critical signaling pathways. Understanding these pathways is essential for comprehending the mechanism of action of PIN1 inhibitors.





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